3-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylpropanenitrile
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Overview
Description
3-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylpropanenitrile is a complex organic compound belonging to the class of purine nucleosides. These compounds are characterized by a purine base attached to a ribosyl or deoxyribosyl moiety
Preparation Methods
The synthesis of 3-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylpropanenitrile involves multiple steps. The synthetic route typically starts with the preparation of the purine base, followed by the attachment of the ribosyl moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield reduced forms of the compound .
Scientific Research Applications
3-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylpropanenitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying nucleic acid interactions and enzyme activities . In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets . In industry, it is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound binds to these targets, modulating their activity and leading to various biological effects . The pathways involved in these interactions are complex and may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar compounds to 3-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylpropanenitrile include other purine nucleosides, such as adenosine, guanosine, and inosine . These compounds share a similar purine base structure but differ in their ribosyl moieties and functional groups. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H16N6O4S |
---|---|
Molecular Weight |
352.37 g/mol |
IUPAC Name |
3-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylpropanenitrile |
InChI |
InChI=1S/C13H16N6O4S/c14-2-1-3-24-13-17-10(15)7-11(18-13)19(5-16-7)12-9(22)8(21)6(4-20)23-12/h5-6,8-9,12,20-22H,1,3-4H2,(H2,15,17,18)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
IAEBWUNZHMTRJH-WOUKDFQISA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)SCCC#N)N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)SCCC#N)N |
Origin of Product |
United States |
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